molecular formula C8H6Cl4O B1402152 4-Chloro-1-methyl-2-(trichloromethoxy)benzene CAS No. 1404194-09-7

4-Chloro-1-methyl-2-(trichloromethoxy)benzene

Cat. No.: B1402152
CAS No.: 1404194-09-7
M. Wt: 259.9 g/mol
InChI Key: QSJUJJFBDMUWHA-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C8H6Cl4O. It is a derivative of benzene, characterized by the presence of a chloro group, a methyl group, and a trichloromethoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene typically involves the chlorination of toluene derivatives. One common method is the photochlorination of p-chlorotoluene. The process involves the following steps:

    Reactants: p-Chlorotoluene and chlorine gas.

    Reaction Conditions: The reaction is carried out in a photochemical reactor with UV light to initiate the chlorination process. The temperature is controlled to ensure the reaction proceeds efficiently.

    Procedure: Chlorine gas is bubbled through p-chlorotoluene in the presence of UV light. The reaction mixture is maintained at a specific temperature until the desired level of chlorination is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methyl-2-(trichloromethoxy)benzene undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing chloro and trichloromethoxy groups.

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can oxidize the methyl group to form carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the trichloromethoxy group to a hydroxyl group.

Major Products:

    Electrophilic Aromatic Substitution: Products include halogenated derivatives of the compound.

    Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.

Scientific Research Applications

4-Chloro-1-methyl-2-(trichloromethoxy)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The electron-withdrawing groups on the benzene ring influence the reactivity and selectivity of the compound in these reactions. The pathways involved include the formation of cationic intermediates and subsequent stabilization through resonance .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1-methyl-2-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

4-chloro-1-methyl-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O/c1-5-2-3-6(9)4-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJUJJFBDMUWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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